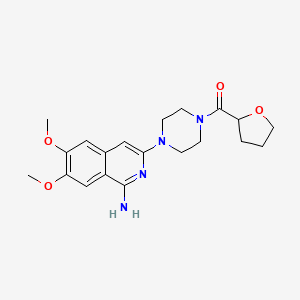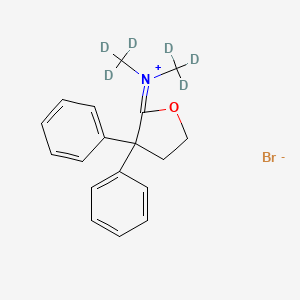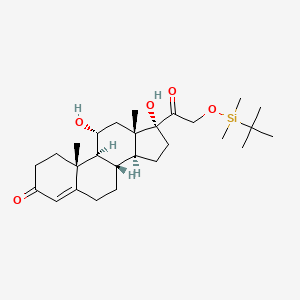
17-O-tert-Butyldimethylsilyl-11-epiprednisolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is a synthetic derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C27H44O5Si and a molecular weight of 476.721 g/mol . It is primarily used as an intermediate in the synthesis of prednisolone and related compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves the protection of the hydroxyl group at the 17th position of prednisolone with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
17-O-tert-Butyldimethylsilyl-11-epiprednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of prednisolone and other glucocorticoids.
Biology: Studying the effects of glucocorticoids on cellular processes.
Medicine: Researching new anti-inflammatory and immunosuppressive drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
The mechanism of action of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves its conversion to prednisolone, which then exerts its effects by binding to glucocorticoid receptors. This binding leads to the modulation of gene expression and the suppression of inflammatory and immune responses . The molecular targets include various cytokines and enzymes involved in the inflammatory process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisone: A prodrug of prednisolone, converted to prednisolone in the liver.
Dexamethasone: A more potent glucocorticoid with similar applications
Uniqueness
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is unique due to the presence of the TBDMS protective group, which enhances its stability and allows for selective reactions at other positions on the molecule .
Eigenschaften
Molekularformel |
C27H44O5Si |
|---|---|
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
(8S,9S,10R,11R,13S,14S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h14,19-21,23,29,31H,8-13,15-16H2,1-7H3/t19-,20-,21+,23+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
SATPXNWCXPQIRE-AWBSVRSOSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


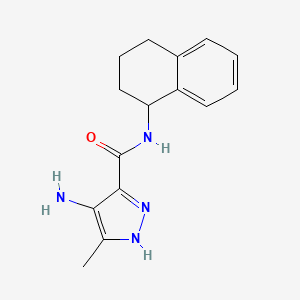



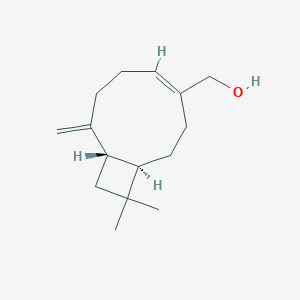
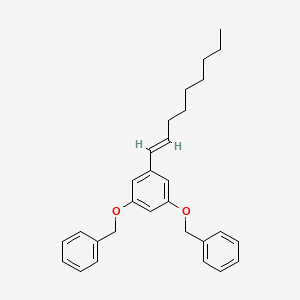
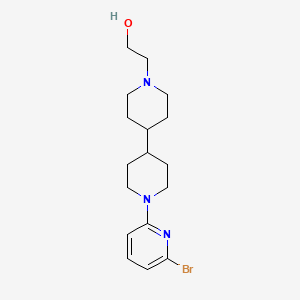

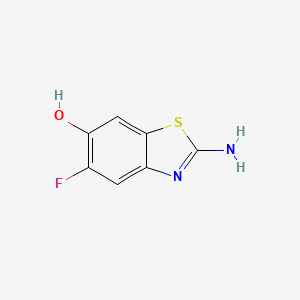
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
